

Naphthol AS-E (CAS 92-78-4): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Naphthol AS-E

Cat. No.: B1676967

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For Researchers, Scientists, and Drug Development Professionals

Naphthol AS-E, with the CAS number 92-78-4, is a chemical compound recognized for its role as a coupling component in the synthesis of azo dyes and pigments. Beyond its traditional use in the textile and pigment industries, recent research has highlighted its potential as a cell-permeable inhibitor of CREB-mediated gene transcription, opening new avenues for its application in biomedical research and drug discovery. This technical guide provides an in-depth overview of the core characteristics of **Naphthol AS-E**, including its physicochemical properties, relevant experimental protocols, and key biological pathways.

Physicochemical Properties

Naphthol AS-E is an off-white or light beige powder.^{[1][2]} Its chemical structure and properties are summarized in the tables below.

Identifier	Value
IUPAC Name	N-(4-chlorophenyl)-3-hydroxy-2-naphthamide[3]
CAS Number	92-78-4[2][3][4][5][6][7]
Molecular Formula	C ₁₇ H ₁₂ ClNO ₂ [4][5][6][8]
Molecular Weight	297.74 g/mol [4][5][6][8]
Appearance	Light beige to light brown powder/solid[1][2][5]
Purity	Typically ≥97-98.5%[2][3]

Property	Value	Source
Melting Point	257-259 °C	[4]
Boiling Point	416.5 °C at 760 mmHg (Predicted)	[9]
Density	1.399 g/cm ³ (Predicted)	[9]
Solubility	Insoluble in water and sodium carbonate solution. Soluble in o-dichlorobenzene, caustic soda solution (turns yellow), ethanol, and glacial acetic acid.[4] Soluble in alkaline water.[1][10]	[1][4][10]

Spectral Data

Spectroscopy	Data
Infrared (IR)	Available, characteristic peaks corresponding to its functional groups.
^1H NMR	Spectrum is consistent with the structure of N-(4-chlorophenyl)-3-hydroxy-2-naphthamide.[5]
^{13}C NMR	Spectrum available.[11]
Mass Spectrometry (MS)	Spectrum available.[8]

Experimental Protocols

Synthesis of Naphthol AS-E

Principle: **Naphthol AS-E** is synthesized through the condensation of 3-hydroxy-2-naphthoic acid with p-chloroaniline.[6]

Methodology:

- Preparation of 3-hydroxy-2-naphthoic acid salt: 3-hydroxy-2-naphthoic acid is treated with a base (e.g., sodium hydroxide) in a suitable solvent like chlorobenzene to form its corresponding salt.
- Condensation Reaction: The salt of 3-hydroxy-2-naphthoic acid is then reacted with p-chloroaniline in the presence of a condensing agent such as phosphorus trichloride (PCl_3).[6]
- Neutralization and Isolation: The reaction mixture is neutralized, and the crude product is purified by distillation, filtration, and drying to yield **Naphthol AS-E**. [6]

Azo Coupling Reaction for Dye Synthesis

Principle: **Naphthol AS-E** acts as a coupling component, reacting with a diazonium salt to form a stable azo dye. This is a characteristic reaction of naphthol derivatives.

Methodology:

- **Diazotization of an Aromatic Amine:** A primary aromatic amine is treated with a solution of sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the diazonium salt.
- **Preparation of **Naphthol AS-E** Solution:** **Naphthol AS-E** is dissolved in an alkaline solution (e.g., aqueous sodium hydroxide) to facilitate the coupling reaction.
- **Coupling Reaction:** The freshly prepared diazonium salt solution is slowly added to the alkaline **Naphthol AS-E** solution, maintaining a low temperature. The coupling reaction occurs, leading to the formation of the azo dye as a colored precipitate.
- **Isolation and Purification:** The precipitated dye is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent.

CREB-Mediated Gene Transcription Inhibition Assay

Principle: **Naphthol AS-E** has been identified as an inhibitor of the interaction between the KIX domain of CREB-binding protein (CBP) and the kinase-inducible domain (KID) of CREB.^{[6][12]} This interaction is crucial for CREB-mediated gene transcription. The inhibitory activity can be assessed using a cell-based reporter assay.

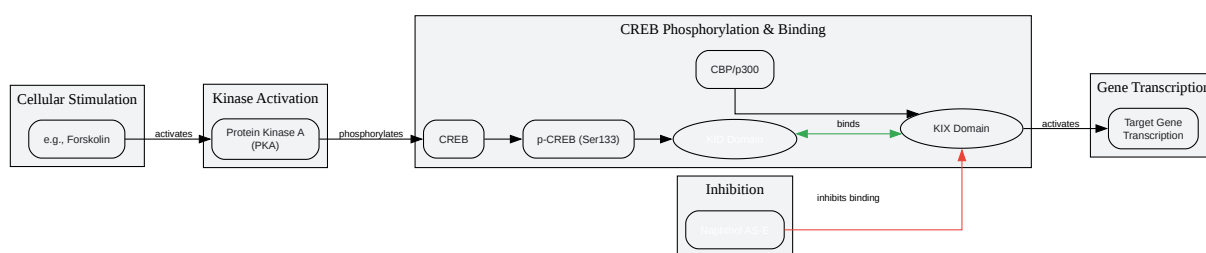
Methodology:

- **Cell Culture and Transfection:** A suitable cell line (e.g., HEK293T) is cultured and co-transfected with a CREB-responsive reporter plasmid (e.g., containing a luciferase gene under the control of a promoter with cAMP response elements) and a control plasmid (e.g., expressing Renilla luciferase for normalization).
- **Compound Treatment:** The transfected cells are treated with varying concentrations of **Naphthol AS-E** or a vehicle control.
- **Induction of CREB Pathway:** The CREB signaling pathway is stimulated using an appropriate inducer, such as forskolin, which increases intracellular cAMP levels.
- **Luciferase Assay:** After a suitable incubation period, cell lysates are prepared, and the activities of both luciferases are measured using a luminometer.

- Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability. The inhibitory effect of **Naphthol AS-E** is determined by comparing the normalized luciferase activity in treated cells to that in control cells. The IC_{50} value, representing the concentration of the compound that causes 50% inhibition, can then be calculated.[12]

Mandatory Visualizations

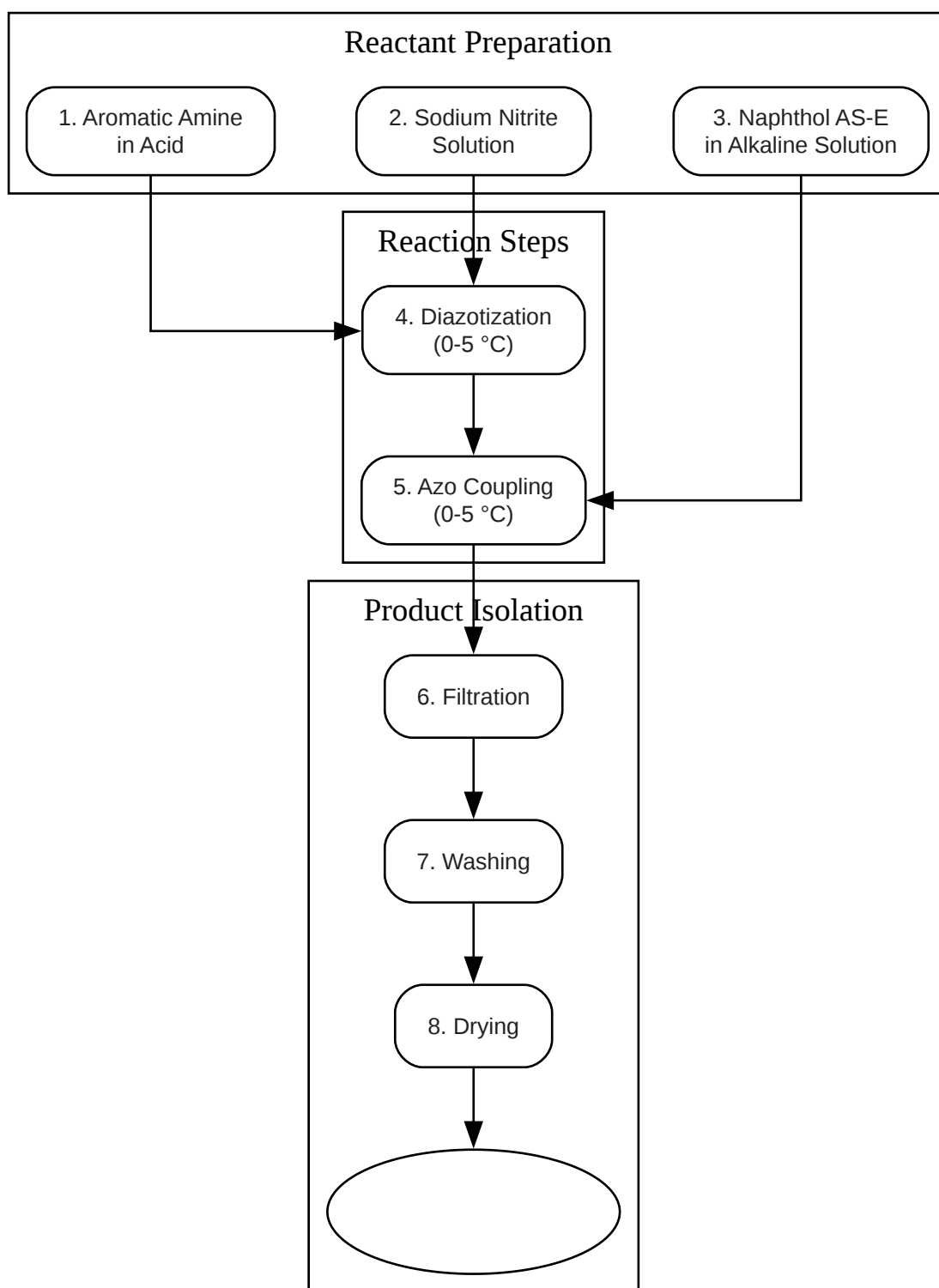
Signaling Pathway of CREB Inhibition by Naphthol AS-E



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Caption: Inhibition of CREB-mediated gene transcription by **Naphthol AS-E**.

Experimental Workflow for Azo Dye Synthesis using Naphthol AS-E



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Caption: General workflow for the synthesis of an azo dye using **Naphthol AS-E**.

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- To cite this document: BenchChem. [Naphthol AS-E (CAS 92-78-4): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676967#naphthol-as-e-cas-number-92-78-4-characteristics]

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